2-(4-Amino-2-methylphenoxy)acetic acid
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Overview
Description
2-(4-Amino-2-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an amino group at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-methylphenoxy)acetic acid typically involves the reaction of 4-amino-2-methylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion formed from 4-amino-2-methylphenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-methylphenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Amino-2-methylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a ligand in binding studies.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenoxyacetic acid moiety can interact with hydrophobic pockets, leading to inhibition or activation of the enzyme’s activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: The parent compound without the amino and methyl substitutions.
4-Amino-2-methylphenol: The phenol derivative without the acetic acid moiety.
2-Methylphenoxyacetic acid: The compound without the amino group.
Uniqueness
2-(4-Amino-2-methylphenoxy)acetic acid is unique due to the presence of both the amino and methyl groups on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to its similar compounds. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(4-amino-2-methylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFWDSPKQOUOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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